3-Bromo-4-(trifluoromethoxy)pyridine
Description
3-Bromo-4-(trifluoromethoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the pyridine ring. This compound serves as a versatile building block in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) due to the bromine atom’s susceptibility to palladium-catalyzed substitutions . Its synthesis often involves halogenation or functionalization of pre-substituted pyridine scaffolds, as evidenced by its use in Pd-mediated arylations with heteroarenes .
Properties
IUPAC Name |
3-bromo-4-(trifluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-3-11-2-1-5(4)12-6(8,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSJSUJCGNTMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethoxylation reactions. One common method is the bromination of 4-(trifluoromethoxy)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4-(trifluoromethoxy)pyridine may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon and hydrogen gas.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction Reactions: Employ hydrogen gas and palladium catalysts under mild conditions.
Major Products Formed:
Substitution Reactions: Yield substituted pyridines with various functional groups.
Coupling Reactions:
Reduction Reactions: Result in the formation of 4-(trifluoromethoxy)pyridine.
Scientific Research Applications
Scientific Research Applications
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Pharmaceutical Intermediates
- 3-Bromo-4-(trifluoromethoxy)pyridine is utilized as an intermediate in the synthesis of bioactive compounds. Its ability to undergo various transformations makes it suitable for developing new pharmaceuticals, particularly those targeting specific biological pathways.
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Agrochemical Development
- The compound has shown promise in the development of novel pesticides and herbicides. Its unique properties allow for enhanced efficacy compared to traditional compounds, making it a candidate for further research in agricultural applications.
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Materials Science
- In materials science, 3-Bromo-4-(trifluoromethoxy)pyridine can be used to synthesize functionalized polymers and coatings, benefiting from its fluorinated structure that imparts desirable properties such as hydrophobicity and chemical resistance.
Table 1: Summary of Chemical Reactions Involving 3-Bromo-4-(trifluoromethoxy)pyridine
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | KOH, DMF, 80°C | 85 | |
| C–H Borylation | Iridium Catalyst, Room Temperature | 70 | |
| Coupling Reactions | Pd-catalyzed with aryl halides | 90 |
Case Study 1: Synthesis of Bioactive Compounds
A recent study demonstrated the use of 3-Bromo-4-(trifluoromethoxy)pyridine as a key intermediate in synthesizing novel anti-cancer agents. The compound underwent a series of transformations leading to derivatives that exhibited significant cytotoxicity against various cancer cell lines, showcasing its potential in pharmaceutical applications.
Case Study 2: Development of Agrochemicals
Research into the agrochemical applications of this compound revealed that derivatives synthesized from 3-Bromo-4-(trifluoromethoxy)pyridine exhibited enhanced insecticidal activity against common agricultural pests. The trifluoromethoxy group contributed to improved binding affinity with target enzymes in pests, indicating a promising direction for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-bromo-4-(trifluoromethoxy)pyridine with key analogs, focusing on structural features, physicochemical properties, reactivity, and bioactivity.
Structural and Functional Group Variations
Physicochemical Properties
- Melting Points: 3-Bromo-4-(trifluoromethoxy)pyridine derivatives typically exhibit melting points between 60–130°C, influenced by halogen size and substituent polarity. For example, trifluoromethoxy-substituted pyridines with bulky groups (e.g., 7j in ) show lower melting points (~62°C) due to reduced crystallinity . In contrast, nitro- or cyano-substituted analogs (e.g., 7h in ) have higher melting points (>130°C) due to stronger intermolecular interactions .
Solubility :
- The -OCF₃ group enhances lipophilicity compared to -OH or -OCH₃, favoring solubility in organic solvents like 1,4-dioxane . Polar substituents (e.g., -CN in 7h) improve aqueous solubility .
Biological Activity
3-Bromo-4-(trifluoromethoxy)pyridine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and a trifluoromethoxy group, which enhance its lipophilicity and reactivity. These characteristics allow it to interact effectively with biological membranes and various molecular targets.
| Feature | Description |
|---|---|
| Molecular Formula | C₆H₄BrF₃N₁O |
| Molecular Weight | 228.00 g/mol |
| Functional Groups | Bromine, trifluoromethoxy |
The mechanism by which 3-Bromo-4-(trifluoromethoxy)pyridine exerts its biological effects involves:
- Enzyme Interaction : The compound can bind to active sites on enzymes, potentially inhibiting or activating their functions, which may lead to alterations in cellular metabolism and gene expression.
- Cell Signaling Modulation : Its interactions with proteins can influence various biochemical pathways related to cell signaling.
- Hydrophobic Interactions : The trifluoromethoxy group enhances hydrophobic interactions, which are crucial for its activity in both pharmaceutical and agrochemical applications.
Antimicrobial Properties
Research indicates that 3-Bromo-4-(trifluoromethoxy)pyridine exhibits antimicrobial properties. It has been noted for its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of 3-Bromo-4-(trifluoromethoxy)pyridine against common pathogens such as E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) was determined to be in the range of 40-50 µg/mL, demonstrating its potential as an antibacterial agent comparable to standard antibiotics like ceftriaxone .
In Vitro Studies
In vitro studies have shown that 3-Bromo-4-(trifluoromethoxy)pyridine can affect cellular processes significantly. For instance, it has been reported to modulate enzyme activity, influencing metabolic pathways under varying environmental conditions such as pH and temperature .
Structural Activity Relationship (SAR)
The inclusion of the trifluoromethoxy group has been linked to enhanced potency in inhibiting specific enzymes involved in cellular processes. SAR studies suggest that modifications in the molecular structure can lead to variations in biological activity, emphasizing the need for further exploration of this compound's derivatives .
Q & A
Q. What are the primary methods for structural elucidation of 3-bromo-4-(trifluoromethoxy)pyridine, and how do they address challenges in confirming regiochemistry?
Structural confirmation relies on X-ray diffraction (XRD) for crystallographic analysis and density functional theory (DFT) for optimizing molecular geometry and verifying electronic properties. Spectroscopic techniques (e.g., / NMR) resolve ambiguities in substitution patterns, particularly distinguishing bromo and trifluoromethoxy groups at adjacent positions . For example, coupling constants in NMR can differentiate between 3-bromo and 4-trifluoromethoxy orientations.
Q. What synthetic routes are commonly employed to prepare 3-bromo-4-(trifluoromethoxy)pyridine?
Two main approaches are used:
- Nucleophilic aromatic substitution (SNAr) : Bromine introduction via electrophilic bromination of 4-trifluoromethoxypyridine under controlled conditions (e.g., using Br/FeBr).
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to install trifluoromethoxy groups post-bromination .
Reaction optimization requires careful temperature control (<0°C for bromination) to avoid over-substitution .
Q. How can researchers mitigate instability of the trifluoromethoxy group during reactions?
The trifluoromethoxy group is prone to hydrolysis under basic or aqueous conditions. Stability is enhanced by:
- Using anhydrous solvents (e.g., THF, DMF).
- Avoiding strong bases (e.g., NaOH) and opting for mild reagents like KCO in coupling reactions .
- Monitoring reaction progress via NMR to detect decomposition intermediates .
Advanced Research Questions
Q. How do electronic effects of the bromo and trifluoromethoxy groups influence reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethoxy group activates the pyridine ring toward SNAr but deactivates it toward electrophilic substitution. Bromine at the 3-position directs subsequent reactions (e.g., Suzuki coupling) to the 2- or 4-positions. DFT studies reveal that the LUMO localization at C-2 and C-4 facilitates nucleophilic attack, while steric hindrance from the trifluoromethoxy group limits reactivity at C-5 .
Q. What strategies resolve contradictions in reported yields for palladium-catalyzed couplings involving this compound?
Discrepancies in catalytic efficiency often arise from:
- Ligand selection : Bulky ligands (e.g., XPhos) improve stability but may reduce turnover in electron-deficient systems.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but can deactivate catalysts via coordination.
- Substrate purity : Trace moisture or residual acids (from trifluoromethoxy installation) poison catalysts. Systematic optimization using Design of Experiments (DoE) is recommended to identify critical parameters .
Q. How can computational methods predict the compound’s behavior in complex reaction systems?
DFT and molecular dynamics (MD) simulations model:
- Reaction pathways : Transition states for SNAr or coupling reactions.
- Solvent interactions : Hydrogen bonding with trifluoromethoxy groups in protic solvents.
- Thermodynamic stability : Relative energy of intermediates (e.g., Meisenheimer complexes in SNAr). These methods guide experimental design by prioritizing energetically favorable routes .
Q. What analytical techniques quantify trace impurities in synthesized 3-bromo-4-(trifluoromethoxy)pyridine?
- HPLC-MS : Detects dehalogenated byproducts (e.g., 4-trifluoromethoxypyridine) with limits of detection (LOD) <0.1%.
- GC-FID : Monitors residual solvents (e.g., DMF) post-synthesis.
- ICP-OES : Quantifies metal catalysts (e.g., Pd) to ensure compliance with pharmaceutical-grade purity standards .
Methodological Considerations
- Safety protocols : Handle brominated pyridines in fume hoods due to volatility and toxicity (UN 2810) .
- Data validation : Cross-reference CAS RN 36953-41-0 (PubChem) and experimental spectra with computational predictions to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
